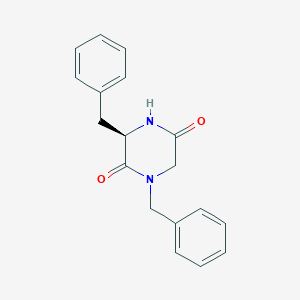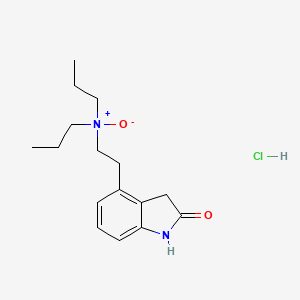
Ropinirole N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole N-Oxide Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is characterized by the addition of an N-oxide group to the Ropinirole molecule, which may alter its pharmacological properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole N-Oxide Hydrochloride typically involves the oxidation of Ropinirole. One common method is the reaction of Ropinirole with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ropinirole N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Ropinirole under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Ropinirole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ropinirole N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study oxidation reactions.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its efficacy in treating conditions like Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Ropinirole N-Oxide Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The N-oxide group may influence the compound’s binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ropinirole: The parent compound, used widely in clinical settings.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous drug delivery.
Uniqueness
Ropinirole N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which may enhance its pharmacokinetic properties and stability compared to its parent compound, Ropinirole. This modification can potentially lead to better therapeutic efficacy and reduced side effects .
Eigenschaften
Molekularformel |
C16H25ClN2O2 |
|---|---|
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
InChI-Schlüssel |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


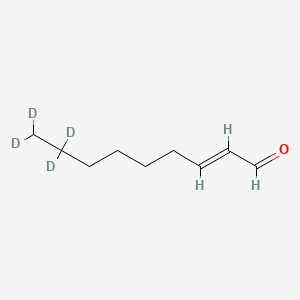
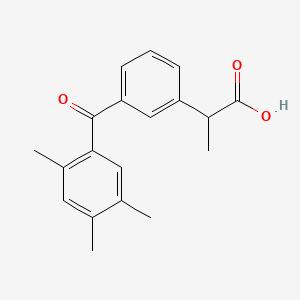

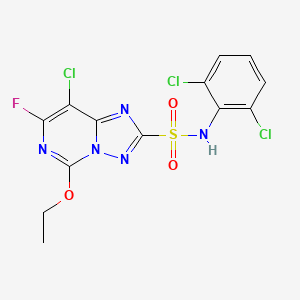

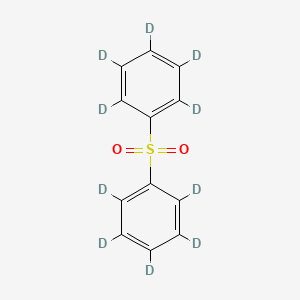
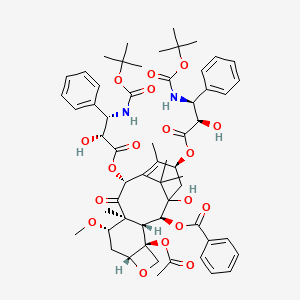
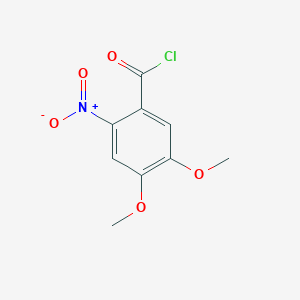
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
